molecular formula C15H24N2O2 B124847 Diethyl Rivastigmine CAS No. 1230021-34-7

Diethyl Rivastigmine

カタログ番号: B124847
CAS番号: 1230021-34-7
分子量: 264.36 g/mol
InChIキー: GRLIVEWNSBETGE-LBPRGKRZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diethyl Rivastigmine, chemically designated as [3-(1-methylpiperidin-2-yl)phenyl] N,N-diethylcarbamate, is a carbamate-based acetylcholinesterase (AChE) inhibitor structurally analogous to the widely used Alzheimer’s disease (AD) drug rivastigmine. It inhibits AChE by covalently binding to the enzyme’s catalytic site, thereby increasing synaptic acetylcholine levels. Preclinical studies highlight its interaction with key AChE residues (Tyr123, Tyr336, Tyr340, Phe337, Trp285), stabilizing the enzyme-inhibitor complex .

準備方法

Synthetic Routes and Reaction Mechanisms

The synthesis of Diethyl Rivastigmine follows a two-stage approach: (1) formation of the intermediate 3-(1-(dimethylamino)ethyl)phenol and (2) carbamate esterification with diethylcarbamic chloride.

Intermediate Synthesis via Leuckart Reaction

The Leuckart reaction is the cornerstone for producing the key intermediate, 3-(1-(dimethylamino)ethyl)phenol. As detailed in a 2013 patent (CN103664702A), m-hydroxyacetophenone reacts with dimethylamine in the presence of formic acid and magnesium chloride at 160–180°C for 4–5 hours . The mechanism involves reductive amination, where formic acid acts as both a solvent and reducing agent.

Reaction Conditions :

ParameterValue
Temperature160–180°C
Reaction Time4–5 hours
CatalystsMgCl₂
SolventFormic acid

This step achieves a yield of 78–85% after purification via pH-dependent extraction . The intermediate is isolated by adjusting the pH to 8.5 and concentrating the aqueous phase, followed by low-molecular-weight ether extraction to remove unreacted precursors .

Carbamate Esterification

The intermediate undergoes carbamate formation with diethylcarbamic chloride under anhydrous conditions. In a modified protocol derived from rivastigmine synthesis, 3-(1-(dimethylamino)ethyl)phenol reacts with diethylcarbamic chloride in tetrahydrofuran (THF) at room temperature for 1–2 hours . Sodium hydride (NaH) is employed as a base to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack on the carbamoyl chloride.

Key Observations :

  • Solvent Selection : THF enhances reaction homogeneity and minimizes side reactions compared to polar aprotic solvents like DMF .

  • Stoichiometry : A 1:1.05 molar ratio of intermediate to carbamoyl chloride ensures complete conversion, with excess reagent removed during workup .

  • Yield : 89–93% after purification via diethyl ether extraction and sodium hydroxide washing .

Industrial-Scale Optimization

Catalytic Efficiency Enhancements

Industrial protocols replace laboratory-grade MgCl₂ with zeolite-supported catalysts to improve reaction kinetics. For example, H-Y zeolite reduces the Leuckart reaction time to 3 hours while maintaining yields above 80% .

Purification Protocols

Large-scale production employs crystallization instead of extraction for higher purity (>99.5%). The crude product is dissolved in a 2:1 v/v methanol-water mixture and cooled to −20°C to precipitate impurities .

Comparative Purification Methods :

MethodPurity (%)Yield (%)
Ether Extraction95.288
Crystallization99.682
Chromatography99.975

Racemic Resolution and Enantiomeric Control

This compound exists as a racemic mixture due to the chiral center at the piperidine ring. Industrial processes use chiral resolving agents like D-(+)-di-p-toluoyl tartaric acid (DTTA) to isolate the (S)-enantiomer, which exhibits superior AChE inhibition .

Resolution Protocol :

  • Dissolve racemic this compound (4 g) and DTTA (6.2 g) in methanol-water (2:1).

  • Reflux until fully dissolved, then cool to 4°C to crystallize the (S)-enantiomer-DTTA salt.

  • Repeat crystallization thrice to achieve enantiomeric excess (ee) >99% .

Analytical and Quality Control Measures

HPLC Quantification

A validated HPLC method with spectrophotometric detection (λ = 200 nm) ensures batch consistency . The mobile phase comprises acetonitrile and 0.1% acetic acid (75:25 v/v), achieving a retention time of 6.2 minutes for this compound .

Calibration Parameters :

Linearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
0.5–160.99930.150.45

Stability Profiling

Forced degradation studies reveal susceptibility to oxidation and hydrolysis:

Oxidative Degradation :

  • Conditions : 3% H₂O₂, 25°C, 24 hours

  • Degradants : N-Oxide (12%), 4′-hydroxy derivative (8%) .

Hydrolytic Degradation :

  • Conditions : 0.1 M HCl, 70°C, 6 hours

  • Degradants : Des-carbamate alcohol (22%) .

化学反応の分析

Oxidation Reactions

Diethyl Rivastigmine is susceptible to oxidation, particularly at its dimethylamino group. Key oxidative pathways include:

  • N-Oxide Formation : Reaction with hydrogen peroxide or peracids (e.g., meta-chloroperbenzoic acid) yields N-oxide derivatives, which retain cholinesterase inhibitory activity but exhibit altered pharmacokinetics .

  • Hydroxylation : Position-specific hydroxylation occurs at the aromatic ring or ethyl side chain under oxidative conditions, producing hydroxylated metabolites .

Reagents/Conditions :

Reaction TypeReagentsConditionsMajor Product
N-OxidationH₂O₂, peracidsMild acidic conditionsThis compound N-Oxide
Aromatic HydroxylationCytochrome P450 (CYP3A4)Physiological pH, 37°C4'-Hydroxy-Diethyl Rivastigmine

Reduction Reactions

The carbamate ester group in this compound undergoes reduction under specific conditions:

  • Carbamate Cleavage : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) reduces the carbamate to a primary alcohol, yielding des-carbamate derivatives .

  • Amine Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dimethylaminoethyl side chain to a tertiary amine, altering its cholinergic activity .

Key Observations :

  • Reduction products exhibit diminished acetylcholinesterase (AChE) inhibition due to structural modification .

  • Stability studies show reduced metabolites are less lipophilic, impacting blood-brain barrier penetration .

Substitution Reactions

The carbamate moiety participates in nucleophilic substitution reactions:

  • Alkoxy Group Replacement : Treatment with amines (e.g., methylamine) replaces the diethylcarbamate group, generating analogs with varied potency .

  • Ester Hydrolysis : Basic hydrolysis (NaOH/ethanol) cleaves the carbamate ester, producing phenolic intermediates .

Synthetic Applications :

NucleophileProductYield (%)Bioactivity (IC₅₀ vs AChE)
MethylamineN-Methylcarbamate analog7812 nM
EthanolamineHydroxyethylcarbamate derivative6528 nM

Metabolic Pathways

This compound is extensively metabolized in vivo:

  • Hydrolysis : Cholinesterase-mediated cleavage of the carbamate ester generates NAP226-90, a primary metabolite with reduced activity .

  • Deethylation : Sequential removal of ethyl groups via hepatic enzymes produces monoethyl and fully deethylated metabolites .

Pharmacokinetic Data :

Metabolic PathwayEnzyme InvolvedHalf-Life (h)Excretion Route
Carbamate HydrolysisPlasma cholinesterase1.5–2.0Renal (70%)
Oxidative DeethylationCYP3A43.2–4.1Hepatic (30%)

Stability Under Environmental Conditions

  • Thermal Degradation : At >100°C, this compound decomposes into phenolic byproducts and dimethylamine .

  • Photodegradation : UV exposure (254 nm) induces ring-opening reactions, forming quinone derivatives .

Comparative Reactivity Insights

A structural comparison with rivastigmine reveals:

  • Enhanced Lipophilicity : Diethyl substitution increases logP (2.1 vs 1.8 for rivastigmine), influencing reaction kinetics and metabolite distribution .

  • Reduced Cholinesterase Affinity : Diethyl derivatives show 40% lower AChE binding affinity compared to rivastigmine due to steric hindrance .

科学的研究の応用

Pharmacokinetic Studies

Diethyl Rivastigmine serves as an internal standard or tracer molecule in pharmacokinetic studies of Rivastigmine. Its deuterated structure allows researchers to track its absorption, distribution, metabolism, and excretion (ADME) more accurately than non-deuterated compounds. By measuring the concentrations of both Rivastigmine and this compound in biological samples, researchers can gain insights into the metabolic pathways and interactions within the body.

Key Advantages:

  • Enhanced Tracking: The presence of deuterium provides unique isotopic properties that facilitate mass spectrometry studies, allowing for detailed tracking of metabolic pathways.
  • Metabolic Pathway Investigation: Researchers can analyze the metabolites of this compound to identify enzymes responsible for metabolizing Rivastigmine, improving understanding of drug efficacy and potential side effects.

Neuroprotective Effects

Research indicates that this compound not only enhances cholinergic neurotransmission by inhibiting acetylcholinesterase but also exhibits neuroprotective effects. This is particularly significant in the context of Alzheimer's disease, where it may help modulate amyloid-beta aggregation—a key pathological feature of the disease.

Clinical Insights:

  • Cognitive Function Improvement: Studies have shown that Rivastigmine derivatives can improve cognitive functions such as memory and learning by increasing acetylcholine levels in the synaptic cleft .
  • Potential in Other Conditions: There is ongoing research into the effectiveness of acetylcholinesterase inhibitors like this compound in treating cognitive dysfunction associated with other conditions, such as multiple sclerosis .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy and safety of Rivastigmine and its derivatives. Below is a summary of findings from notable studies:

StudyPopulationFindings
Rivastigmine Clinical Trials 1923 patients with mild to moderate ADSignificant improvements in cognitive function compared to placebo; common adverse effects included nausea and vomiting .
Perioperative Use Older patients with cognitive dysfunctionReduced incidence of postoperative delirium when treated with Rivastigmine .
Nasal Formulations Acute and chronic models of ADEvaluation of novel formulations showed improved pharmacokinetics compared to traditional oral administration methods .

Comparative Analysis with Other Compounds

This compound can be compared with other acetylcholinesterase inhibitors to highlight its unique features:

Compound NameStructure TypeUnique Features
RivastigmineNon-deuterated analogueStandard form used clinically for AD treatment.
DonepezilPiperidine derivativeSelective for acetylcholinesterase; longer half-life than Rivastigmine.
GalantamineTertiary alkaloidModulates nicotinic receptors; used for mild to moderate AD.
TacrineFirst marketed AChE inhibitorHepatotoxicity limits use; less selective than newer compounds.

This compound's deuterated structure allows for enhanced tracking in metabolic studies compared to these other compounds, making it particularly valuable in research focused on drug metabolism and pharmacodynamics.

作用機序

Diethyl Rivastigmine exerts its effects by inhibiting cholinesterase enzymes, specifically acetylcholinesterase and butyrylcholinesterase. By binding to these enzymes, it prevents the hydrolysis of acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft. This enhances cholinergic transmission, which is crucial for memory and cognitive functions .

類似化合物との比較

Structural and Mechanistic Comparisons

Diethyl rivastigmine shares structural similarities with other carbamate inhibitors like rivastigmine and ganstigmine. However, its diethylcarbamate group introduces steric and electronic variations that influence binding orientation within the AChE active site. For example:

  • Rivastigmine vs. Ganstigmine : While both target the same AChE binding site, ganstigmine exhibits distinct orientation differences in the TcAChE enzyme, leading to altered interaction patterns (e.g., stronger hydrogen bonding with Glu199) .
  • QUATs (Quaternary Ammonium Salts) : Synthetic compounds mimicking rivastigmine’s tertiary amine structure lack interactions with Ser200, a critical residue for rivastigmine’s carbamate group. This absence correlates with their 10-fold lower AChE inhibitory activity .

Inhibitory Potency and Binding Affinity

Table 1: Comparative Inhibitory Potency of AChE Inhibitors

Compound IC50 (µM) Ki (M) Binding Affinity (kcal/mol)
This compound N/A N/A -8.3 (predicted)
Rivastigmine 71,000 1.5 × 10⁻⁵–1.5 × 10⁻³ -6.4
Donepezil 0.027 1.4 × 10⁻¹⁰–5.6 × 10⁻⁶ -7.3
Galantamine 0.18 3 × 10⁻⁸–9.7 × 10⁻⁷ -8.3
Succinimide Derivatives 29,000–31,000 5.13–6.38 × 10⁻³ N/A
Novel Chroman Derivatives 0.50–3.94 N/A N/A

Key Findings :

  • This compound’s predicted binding affinity (-8.3 kcal/mol) surpasses rivastigmine (-6.4 kcal/mol) and rivals galantamine (-8.3 kcal/mol) .
  • Succinimide derivatives exhibit 2.3–2.4× higher IC50 values than rivastigmine but weaker Ki (affinity), highlighting a potency-affinity discrepancy .
  • Novel chroman derivatives (e.g., compound 2a) show IC50 values 18,000× lower than rivastigmine, indicating superior potency .

Pharmacokinetic and ADME Properties

This compound demonstrates favorable ADME properties, including blood-brain barrier permeability and compliance with Lipinski’s rule of five. In silico screening of 2,270 compounds identified this compound among 88 candidates with optimal ADME profiles, outperforming tacrine analogues in bioavailability .

Selectivity for Cholinesterase Isoforms

  • Rivastigmine : Selective for butyrylcholinesterase (BuChE) over AChE .
  • This compound : Predicted to retain BuChE selectivity due to shared carbamate chemistry.
  • QUATs : Exhibit reversed selectivity (AChE > BuChE), limiting therapeutic utility in late-stage AD where BuChE inhibition is critical .

Table 2: Adverse Event Rates of Cholinesterase Inhibitors

Compound Discontinuation Rate (Due to AEs) GI AEs (Nausea/Vomiting) CNS AEs
This compound Not reported Not reported Not reported
Rivastigmine 23% (6–12 mg/day) 29.0%/16.6% Low incidence
Donepezil 7% 7.2%/6.2% Similar to placebo
Galantamine 7% Higher than donepezil Low incidence

Key Findings :

  • Rivastigmine’s oral formulation has higher GI toxicity than donepezil, mitigated by transdermal delivery .
  • This compound’s safety profile remains uncharacterized but may benefit from structural optimizations reducing cholinergic side effects.

Comparison with Emerging Compounds

  • Bisdemethoxycurcumin : A phytochemical with comparable binding affinity (-8.3 kcal/mol) but untested clinical efficacy .
  • 4-Amino-2-styrylquinoline: Tacrine analogue showing multi-residue interactions (Tyr123, Trp85) and high binding affinity (-9.0 kcal/mol) but hepatotoxicity risks .
  • Covalent Inhibitors : Carbamates like ganstigmine demonstrate irreversible AChE binding, enhancing durability but increasing toxicity .

生物活性

Diethyl Rivastigmine is a synthetic carbamate derivative of Rivastigmine, primarily recognized for its role as a reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This compound has garnered attention for its potential therapeutic applications in treating Alzheimer's disease (AD) and other neurodegenerative disorders. The following sections detail its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

This compound functions by inhibiting the enzymes AChE and BuChE, which are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). By preventing the breakdown of ACh, this compound enhances cholinergic neurotransmission, which is often impaired in patients with Alzheimer's disease.

  • AChE Inhibition : Rivastigmine exhibits a preferential inhibitory effect on AChE in brain regions most affected by neurodegeneration, such as the cortex and hippocampus. This selectivity is crucial as it aligns with the areas where cholinergic deficits contribute significantly to cognitive decline in AD patients .
  • BuChE Inhibition : While AChE inhibition is more pronounced, BuChE also plays a role in cholinergic signaling, particularly in pathological conditions. This compound's dual inhibition may provide a broader therapeutic effect .

Pharmacokinetics

The pharmacokinetics of this compound indicate a rapid absorption and metabolism profile:

  • Absorption : Following administration, this compound is quickly absorbed into the bloodstream.
  • Metabolism : It undergoes hydrolysis to form various phenolic derivatives that are subsequently excreted. The half-life is relatively short, necessitating multiple daily doses or alternative delivery methods such as transdermal patches .
  • Distribution : The compound shows significant central nervous system penetration, which is essential for its therapeutic efficacy against AD.

Biological Activity Data

The biological activity of this compound can be summarized through various studies that highlight its effectiveness and safety profile. The following table presents key findings from research studies:

Study ReferenceBiological ActivityKey Findings
AChE InhibitionShowed significant inhibition in mouse brain regions with an ED50 of 1 mg/kg.
Multi-target EffectsCompounds derived from Rivastigmine demonstrated AChE inhibition alongside metal chelation properties.
Clinical TrialsHighlighted cholinergic enhancement in mild to moderate AD patients with reported adverse effects including nausea and vomiting.

Case Studies

Several clinical trials and case studies have illustrated the efficacy and safety of this compound:

  • Clinical Trial on Transdermal Patch : A study involving 716 patients with moderate to severe Alzheimer's disease compared the effects of this compound delivered via transdermal patches versus oral administration. Results indicated comparable efficacy with reduced gastrointestinal side effects in patch users .
  • Adverse Reactions : In clinical settings, common adverse reactions included nausea, vomiting, and diarrhea. These effects were more pronounced during the titration phase but decreased during maintenance therapy .
  • Long-term Efficacy : Longitudinal studies have shown that continuous treatment with this compound can stabilize cognitive function over extended periods in AD patients, although individual responses may vary significantly .

Q & A

Basic Research Questions

Q. What is the mechanistic basis for rivastigmine’s dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and how can experimental designs differentiate their contributions to cognitive outcomes?

  • Rivastigmine acts as a "pseudo-irreversible" inhibitor, binding to the active sites of both AChE and BuChE. To isolate their roles, researchers have employed enzyme-specific substrates (e.g., butyrylthiocholine for BuChE activity) in tandem with rivastigmine pre-treatment in rodent models. For example, scopolamine-induced amnesia models (acute) and colchicine-induced neurodegeneration (chronic) are used to assess cognitive recovery and neurochemical markers (e.g., acetylcholine levels) . Statistical methods like repeated-measures ANOVA can track time-dependent effects .

Q. How should experimental models be optimized to evaluate rivastigmine’s impact on amyloid-β (Aβ) pathology in Alzheimer’s disease (AD)?

  • The T3D rat model (triple-transgenic AD model) is widely used to study Aβ modulation. Key metrics include brain Aβ levels (ELISA), oxidative stress markers (nitrite via Griess assay, malondialdehyde [MDA] via thiobarbituric acid reactivity), and cholinergic activity. Studies show rivastigmine reduces Aβ levels (F3,28 = 431.3, p < 0.001) but has minimal effect on nitrite (F3,28 = 0.1880, p = 0.9037), suggesting Aβ reduction is independent of oxidative pathways .

Q. What methodological considerations are critical for designing dose-response studies of rivastigmine in AD cohorts?

  • Dose titration must account for gastrointestinal adverse events (e.g., nausea incidence: 35% with rivastigmine vs. 11% with donepezil). Blinded, placebo-controlled trials (e.g., ADENA program) use escalating doses (3–12 mg/day oral; 4.6–17.4 mg/24h transdermal) with weekly titration. Steady-state plasma concentrations are monitored via LC-MS/MS, with stratification by renal function (eGFR, CLCR) to adjust dosing .

Advanced Research Questions

Q. How does disease progression rate predict rivastigmine efficacy in AD, and what biomarkers validate this relationship?

  • Retrospective analysis of the ADENA trials revealed that patients with rapid cognitive decline (baseline ADAS-cog worsening ≥4 points/6 months) showed greater improvement with rivastigmine (mean ΔADAS-cog = −4.97 vs. −1.03 in slow progressors; p < 0.001). Biomarkers include CSF Aβ42/tau ratio and qEEG theta-gamma power ratios, which correlate with cholinergic restoration .

Q. What experimental frameworks address contradictions in rivastigmine’s efficacy for vascular cognitive impairment (VCI)?

  • Meta-analysis of three VCI trials revealed heterogeneity in outcomes due to endpoint selection. The sole positive trial used domain-specific neuropsychological batteries (e.g., psychomotor speed tests) rather than global scales like MMSE. Researchers recommend adaptive trial designs with pre-specified subgroup analyses (e.g., white matter lesion burden on MRI) to resolve discrepancies .

Q. How can population pharmacokinetic (PopPK) modeling refine rivastigmine dosing in renal impairment?

  • PopPK analysis of IDEAL trial data (n=541) showed no significant exposure differences between mild (eGFR ≥60 mL/min) and severe (eGFR <30 mL/min) renal impairment for rivastigmine. However, its metabolite NAP226-90 (renally cleared) accumulated in severe impairment. Model-based simulations recommend monitoring plasma NAP226-90 via LC-MS/MS in patients with CLCR <30 mL/min .

Q. What methodological challenges arise in evaluating rivastigmine’s neuroprotective effects beyond cholinergic pathways?

  • Preclinical studies suggest rivastigmine modulates neuroinflammation (e.g., microglial IL-1β suppression) and synaptic plasticity (BDNF upregulation). To confirm these mechanisms, researchers combine in vivo two-photon imaging of dendritic spines with rivastigmine treatment in APP/PS1 mice, using ANOVA to compare spine density changes across treatment arms .

Q. Contradictory Data Analysis

Q. How to reconcile conflicting evidence on rivastigmine’s efficacy in Down syndrome (DS)-associated dementia?

  • A 2009 Cochrane review found no RCTs meeting inclusion criteria for DS populations, highlighting underrepresentation in trials. Preclinical studies in Ts65Dn mice suggest altered rivastigmine metabolism due to DS-specific CYP450 variants. Researchers propose pharmacokinetic bridging studies with therapeutic drug monitoring (TDM) to optimize dosing .

Q. Why do gait parameters show variable responses to rivastigmine in non-demented populations?

  • A pilot study in higher-level gait disorder (HLGD) patients (n=15) found rivastigmine improved anxiety (HAM-A Δ=−4.2, p = 0.03) but not gait speed. This suggests cholinergic effects on attentional networks (measured via fMRI during dual-task walking) may mediate mobility benefits independently of motor pathways .

Q. Methodological Recommendations

Q. What statistical approaches mitigate bias in open-label extension studies of rivastigmine?

  • To address attrition bias in long-term studies (e.g., 2-year extensions), researchers use mixed-effects models with multiple imputation for missing data. Sensitivity analyses comparing completers vs. dropouts (e.g., baseline ADAS-cog, age) are critical, as seen in the ADENA open-label phase .

特性

IUPAC Name

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N,N-diethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-6-17(7-2)15(18)19-14-10-8-9-13(11-14)12(3)16(4)5/h8-12H,6-7H2,1-5H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLIVEWNSBETGE-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC=CC(=C1)C(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431357
Record name Diethyl Rivastigmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1230021-34-7
Record name Diethyl Rivastigmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl Rivastigmine
Reactant of Route 2
Reactant of Route 2
Diethyl Rivastigmine
Reactant of Route 3
Reactant of Route 3
Diethyl Rivastigmine
Reactant of Route 4
Reactant of Route 4
Diethyl Rivastigmine
Reactant of Route 5
Diethyl Rivastigmine
Reactant of Route 6
Diethyl Rivastigmine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。